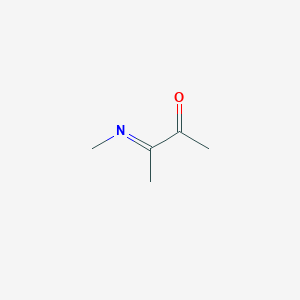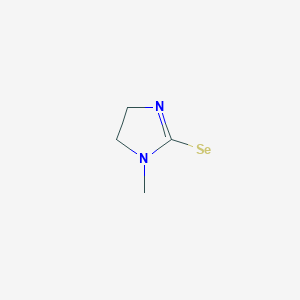
1-Methyl-2-imidazolidineselone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-imidazolidineselone is a heterocyclic compound featuring a five-membered ring structure with two nitrogen atoms and one selenium atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-imidazolidineselone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methylamine with carbon disulfide to form methylisothiourea, which is then cyclized with selenium to yield this compound. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-2-imidazolidineselone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.
Reduction: Reduction reactions can convert the compound back to its selenide form.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted imidazolidineselones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-imidazolidineselone has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other selenium-containing compounds.
Medicine: Research is ongoing into its potential use as an antioxidant and in the development of selenium-based pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-Methyl-2-imidazolidineselone exerts its effects involves its ability to interact with various molecular targets. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the nitrogen atoms in the ring can form coordination complexes with metal ions, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-imidazolidinone: A structurally similar compound but with an oxygen atom instead of selenium.
Imidazole: A simpler heterocyclic compound with two nitrogen atoms in a five-membered ring.
Selenourea: Contains selenium and nitrogen but lacks the ring structure.
Uniqueness: 1-Methyl-2-imidazolidineselone is unique due to the presence of selenium in its ring structure, which imparts distinct chemical and biological properties compared to its oxygen or sulfur analogs. This uniqueness makes it valuable for specific applications where selenium’s redox activity is beneficial.
Eigenschaften
CAS-Nummer |
66194-75-0 |
|---|---|
Molekularformel |
C4H7N2Se |
Molekulargewicht |
162.08 g/mol |
InChI |
InChI=1S/C4H7N2Se/c1-6-3-2-5-4(6)7/h2-3H2,1H3 |
InChI-Schlüssel |
WUMUTOGBESJSEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN=C1[Se] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde](/img/structure/B14461135.png)
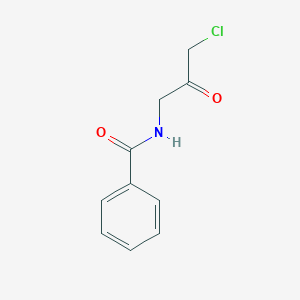
![Ethyl 2-[(ethoxycarbonyl)amino]butanoate](/img/structure/B14461147.png)
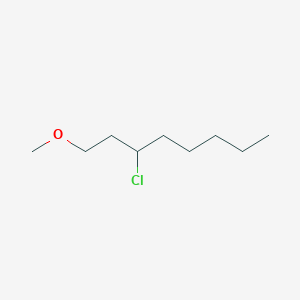
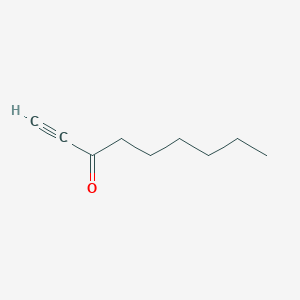
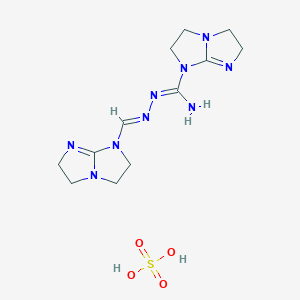
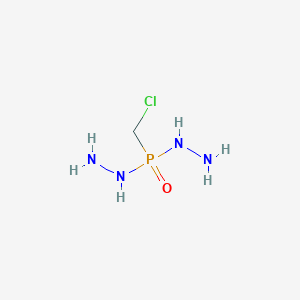

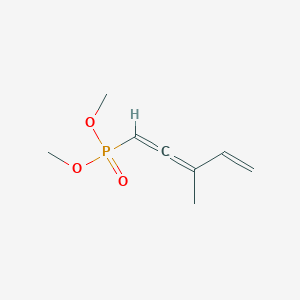
![Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][4-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]phenoxy]methyl-, monosodium salt](/img/structure/B14461182.png)
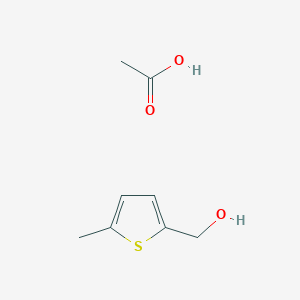
![Chloro-[chloromercurio(cyclohexylidene)methyl]mercury](/img/structure/B14461192.png)
